![molecular formula C27H27ClN2O B12898798 4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline CAS No. 88248-77-5](/img/structure/B12898798.png)
4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline is a complex organic compound that features a unique structure combining an oxazole ring with chlorophenyl and phenyl groups, along with a dipropylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline typically involves multi-step organic reactionsThe final step involves the attachment of the dipropylaniline moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the oxazole ring or other functional groups.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Wissenschaftliche Forschungsanwendungen
4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and attached groups can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl group but has a different heterocyclic core.
3-(2-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-ylphenol: Contains a chlorophenyl group and a different heterocyclic structure.
Uniqueness
4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline is unique due to its combination of an oxazole ring with chlorophenyl and phenyl groups, along with a dipropylaniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
88248-77-5 |
|---|---|
Molekularformel |
C27H27ClN2O |
Molekulargewicht |
431.0 g/mol |
IUPAC-Name |
4-[5-(2-chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline |
InChI |
InChI=1S/C27H27ClN2O/c1-3-18-30(19-4-2)22-16-14-21(15-17-22)27-29-25(20-10-6-5-7-11-20)26(31-27)23-12-8-9-13-24(23)28/h5-17H,3-4,18-19H2,1-2H3 |
InChI-Schlüssel |
KZABKZHSKOGMBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



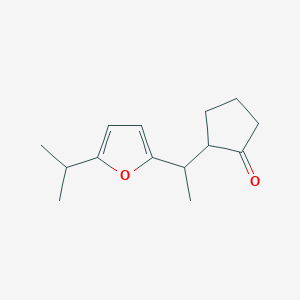

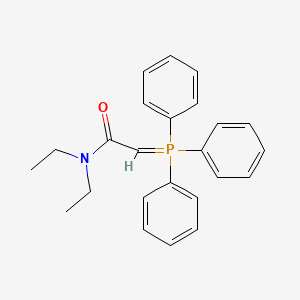
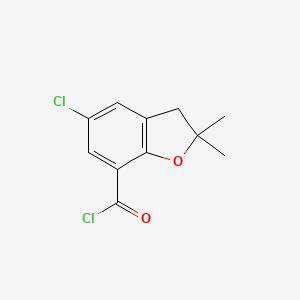
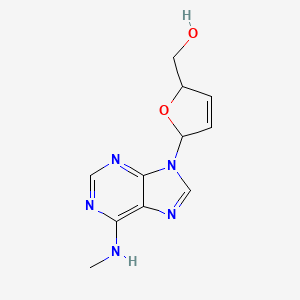


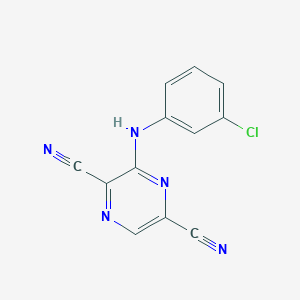
![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
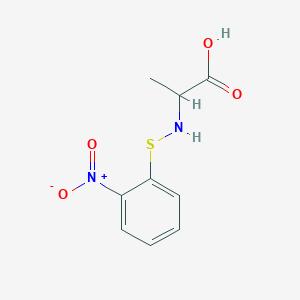
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)
